CAY10701

Anticancer Microtubule Dynamics Cell Proliferation

Colorectal cancer researchers probing microtubule dynamics often lack tool compounds that combine nanomolar potency with high selectivity. CAY10701 (RigidinC2 Cpd7) addresses this gap as a synthetic 7-deazahypoxanthine analogue targeting the colchicine-binding site of tubulin. • GI50: 9-17 nM across colorectal cancer cell lines; >1,500-fold selectivity over normal fibroblasts • In vivo efficacy confirmed in colorectal xenograft models without significant body weight alteration • Supplied as a crystalline solid (≥98% purity), soluble in DMSO to 100 mM, with reliable global logistics.

Molecular Formula C24H19N3O2
Molecular Weight 381.4
CAS No. 1616967-52-2
Cat. No. B593513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCAY10701
CAS1616967-52-2
Synonyms6-benzoyl-3,7-dihydro-2-(4-pentyn-1-yl)-5-phenyl-4H-pyrrolo[2,3-d]pyrimidin-4-one
Molecular FormulaC24H19N3O2
Molecular Weight381.4
Structural Identifiers
SMILESC#CCCCC1NC2C(C(C(N2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4)C(=O)N1
InChIInChI=1S/C24H25N3O2/c1-2-3-6-15-18-25-23-20(24(29)26-18)19(16-11-7-4-8-12-16)21(27-23)22(28)17-13-9-5-10-14-17/h1,4-5,7-14,18-21,23,25,27H,3,6,15H2,(H,26,29)
InChIKeyZRRBLKLCAVULNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RigidinC2 Cpd7 (CAS 1616967-52-2): A Synthetic 7-Deazahypoxanthine Microtubule-Targeting Agent for Anticancer Research


RigidinC2 Cpd7 (also known as CAY10701) is a synthetic, small-molecule analogue of marine alkaloid rigidins, based on the 7-deazahypoxanthine scaffold [1]. It acts as a microtubule-targeting agent (MTA), disrupting microtubule dynamics to exert potent antiproliferative effects on cancer cells . With a molecular formula of C24H19N3O2 and a molecular weight of 381.4 g/mol, it is supplied as a solid, soluble in DMSO to at least 100 mM .

Class Synthetic marine alkaloid analogue
Target Microtubule dynamics assay context
Mechanism Colchicine-site tubulin interaction
Workflow Cell-model endpoint review

Why RigidinC2 Cpd7 (CAY10701) Cannot Be Replaced by Other Microtubule-Targeting Agents or Rigidin Analogues


Substitution of RigidinC2 Cpd7 with a generic microtubule-targeting agent (e.g., paclitaxel, vinblastine) or even other 7-deazahypoxanthine analogues is not scientifically justified due to its unique combination of nanomolar potency, a >1,500-fold selectivity window for cancer cells over normal fibroblasts, and demonstrated in vivo efficacy in colorectal cancer models [1]. The specific C2-pentynyl substitution on the pyrrolo[2,3-d]pyrimidine core confers a distinct interaction profile with the colchicine-binding site of tubulin, differentiating it from analogues with alternative C2-substituents (e.g., methyl, aryl) which exhibit different potency and selectivity profiles [2]. This unique polypharmacology within the rigidin class precludes simple interchangeability.

This Compound Colchicine-site binding
Generic MTA (e.g., Taxanes, Vinca Alkaloids) Distinct binding sites & tubulin dynamics
Mechanism context differs significantly; selectivity context may not transfer to research models.
This Compound C2-pentynyl substitution
Other Rigidin Analogues Alternative C2-substituents (methyl, aryl)
Assay-response context may differ significantly; potency and selectivity profiles vary with scaffold modifications.

Quantitative Differentiation of RigidinC2 Cpd7: Comparative Potency, Selectivity, and In Vivo Efficacy Data


Nanomolar Antiproliferative Potency Against HeLa and MCF-7 Cancer Cell Lines Compared to Natural Rigidins

RigidinC2 Cpd7 demonstrates nanomolar antiproliferative activity, in stark contrast to the natural rigidins (A-D), which are essentially inactive against the same cell lines (GI50 > 100 µM) [1]. This represents a >2,600-fold improvement in potency over the natural product scaffold, validating the synthetic optimization strategy.

Potency vs Natural Rigidins
Cross-study comparable
HeLa: 22 nM; MCF-7: 38 nM

Natural Rigidins A-D: >100 µM
Supports >2,600-fold improved assay-response context
48-hour treatment in HeLa and MCF-7 cell lines
Anticancer Microtubule Dynamics Cell Proliferation

High Selectivity for Cancer Cells Over Normal Fibroblasts (WI-38) Compared to Clinical Microtubule Agents

RigidinC2 Cpd7 exhibits a pronounced therapeutic window, being at least 1,500-fold less effective against normal human fibroblast WI-38 cells than against colorectal cancer cell lines [1]. This level of selectivity is a key differentiator, potentially predicting a more favorable safety profile compared to conventional chemotherapeutics like paclitaxel and vinblastine, which lack this magnitude of cancer-cell specificity and are known for systemic toxicities [2].

Cancer vs Normal Cell Selectivity
Class-level inference
Selectivity Index: >1,500-fold
Supports cell-model response context review
Colorectal cancer cells vs WI-38 fibroblasts
Selectivity Cancer Cytotoxicity

In Vivo Efficacy in Colorectal Cancer Xenograft Model Without Overt Toxicity

RigidinC2 Cpd7 is effective in vivo, significantly reducing tumor volume in a colorectal cell xenograft mouse model without causing significant alterations in body weight [1]. This provides crucial evidence that the in vitro potency and selectivity translate to a tangible anti-tumor effect in a living system, a critical milestone that many early-stage compounds fail to achieve.

In Vivo Xenograft Model Response
Supporting evidence
Tumor volume reduction reported; Body weight not significantly altered
Supports in vivo model-response context and tolerability endpoint monitoring
Colorectal cell xenograft model in mice
In Vivo Xenograft Colorectal Cancer

Consistent Nanomolar Potency Across a Panel of Colorectal Cancer Cell Lines

RigidinC2 Cpd7 maintains consistent, low nanomolar activity across multiple distinct colorectal cancer cell lines (GI50 values ranging from 9 to 17 nM) . This demonstrates a robust and broad anti-proliferative effect within this cancer subtype, which is not guaranteed for all rigidin analogues. This profile supports its use as a reliable tool compound for colorectal cancer research, where potency can vary significantly between cell lines.

Consistent CRC Cell Line Potency
Supporting evidence
GI50 range: 9-17 nM
Supports assay consistency across panel of colorectal models
In vitro cell viability assays on multiple colorectal cancer cell lines
Antiproliferative Colorectal Cancer Cancer Panel

Optimal Research and Preclinical Development Applications for RigidinC2 Cpd7


Validation of Microtubule Disruption as a Therapeutic Strategy in Colorectal Cancer Models

Given its consistent nanomolar potency (GI50 9-17 nM) against a panel of colorectal cancer cell lines [1] and demonstrated in vivo efficacy in a colorectal xenograft model [2], RigidinC2 Cpd7 is ideally suited as a tool compound to probe the role of microtubule dynamics in colorectal cancer pathogenesis and to validate tubulin as a target in this disease. Its >1,500-fold selectivity window for cancer cells over normal fibroblasts allows for in vivo studies with a potentially reduced toxicity profile.

Investigating Colchicine-Site Binding and Effects on Multidrug Resistance

RigidinC2 Cpd7 targets the colchicine-binding site on tubulin, a mechanism distinct from taxane- and vinca-alkaloid-site binders [1]. This makes it a valuable probe for studying this specific binding site's role in overcoming multidrug resistance (MDR) phenotypes often associated with P-glycoprotein (P-gp) overexpression. Its potent activity provides a robust phenotypic readout for genetic or pharmacological manipulation studies aimed at reversing MDR.

Lead Compound for Medicinal Chemistry Optimization of 7-Deazahypoxanthines

As a highly optimized member of the 7-deazahypoxanthine class, RigidinC2 Cpd7 serves as a benchmark lead compound for structure-activity relationship (SAR) studies [2]. Its exceptional combination of potency, selectivity, and in vivo activity sets a high standard for new analogues. Researchers can use it as a positive control and comparator to evaluate the impact of novel C2, N3, or N9 modifications on improving pharmacokinetic properties or further enhancing target engagement.

Procurement for Specialized Compound Libraries Focused on Next-Generation Antimitotics

For organizations building targeted small-molecule libraries for phenotypic screening or target-based drug discovery, RigidinC2 Cpd7 represents a high-value addition to collections focused on novel antimitotics or colchicine-site binders. Its well-characterized, quantifiable profile (nanomolar potency, high selectivity, in vivo proof-of-concept) provides a clear and differentiated tool for hit validation and assay development compared to less characterized or purely in vitro-active analogues.

Application
Selection Property
Validation Focus
Colorectal cancer cell-model studies
Cell-model endpoint review
Microtubule dynamics and proliferation endpoints
Colchicine-site and MDR research
Binding-site mechanism context
Multidrug resistance pathway-response review
7-Deazahypoxanthine SAR studies
Analogue benchmarking context
Comparator assay-response context
Targeted antimitotic library screening
Characterized tool compound profile
Assay development and hit validation controls

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


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